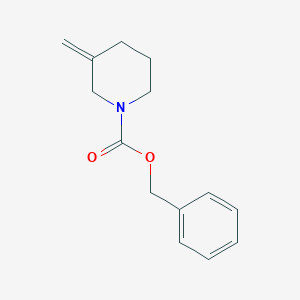
4-Propylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylpiperidin-2-one, also known as 4-PP, is a chemical compound with a molecular formula of C10H19NO. It is a precursor in the synthesis of various pharmaceutical compounds, including the antipsychotic drug risperidone. The synthesis of 4-PP is of great interest to the scientific community due to its role in the production of important drugs.
Mécanisme D'action
The mechanism of action of 4-Propylpiperidin-2-one is not well understood. However, studies have shown that it acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as risperidone. This suggests that 4-Propylpiperidin-2-one may have similar therapeutic effects as risperidone.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Propylpiperidin-2-one has a low toxicity profile and is well tolerated in animal models. It has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce locomotor activity in rats. In addition, 4-Propylpiperidin-2-one has been shown to have a positive effect on learning and memory in mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Propylpiperidin-2-one in lab experiments include its low toxicity profile, well-established synthesis method, and potential applications in the pharmaceutical industry. However, limitations include its limited solubility in water and the need for specialized equipment to handle the chemical.
Orientations Futures
There are several future directions for research on 4-Propylpiperidin-2-one. One area of interest is the development of new drugs based on the anticonvulsant and analgesic properties of 4-Propylpiperidin-2-one. In addition, further studies are needed to better understand the mechanism of action of 4-Propylpiperidin-2-one and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 4-Propylpiperidin-2-one could have significant implications for the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of 4-Propylpiperidin-2-one involves the reaction of propylamine with acetylacetone in the presence of hydrochloric acid. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-Propylpiperidin-2-one. This method has been widely used in the pharmaceutical industry to produce 4-Propylpiperidin-2-one in large quantities. However, alternative methods, such as the use of palladium catalysts, have been developed to improve the efficiency of the synthesis process.
Applications De Recherche Scientifique
4-Propylpiperidin-2-one has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of risperidone, an antipsychotic drug used to treat schizophrenia and bipolar disorder. In addition, 4-Propylpiperidin-2-one has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propriétés
Numéro CAS |
179683-96-6 |
|---|---|
Nom du produit |
4-Propylpiperidin-2-one |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
4-propylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-4-5-9-8(10)6-7/h7H,2-6H2,1H3,(H,9,10) |
Clé InChI |
FBGVKIFVRVXJAO-UHFFFAOYSA-N |
SMILES |
CCCC1CCNC(=O)C1 |
SMILES canonique |
CCCC1CCNC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)


![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)


![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)


![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
